[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol
Description
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
[2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C10H16N2O2/c1-2-12-6-9(5-11-12)10-8(7-13)3-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3 |
InChI Key |
LXZMALDGKUVUTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)CO |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Functionalization
The pyrazole moiety is typically synthesized or modified prior to attachment to the oxolane ring. Common methods for pyrazole derivative preparation include:
Reduction of Pyrazole Carbaldehydes:
For example, (1-methyl-1H-pyrazol-4-yl)methanol is synthesized by reduction of 1-methyl-1H-pyrazole-4-carbaldehyde using sodium borohydride in methanol at room temperature, followed by acid-base workup and extraction, yielding high purity (>95%) products with yields around 97%.
This approach can be adapted for ethyl-substituted pyrazoles by starting from the corresponding 1-ethyl-1H-pyrazole-4-carbaldehyde.Hydride Reductions:
Lithium aluminium hydride (LiAlH4) reductions of pyrazole esters or carboxylates have also been reported for preparing pyrazolylmethanols.
Oxolane Ring Construction or Modification
The oxolane (tetrahydrofuran) ring bearing the hydroxymethyl substituent can be introduced or modified by:
Ring Closure Reactions:
Cyclization of appropriate diols or haloalcohol precursors under acidic or basic conditions to form the tetrahydrofuran ring.Hydroxymethylation:
Introduction of the hydroxymethyl group at the 3-position of the oxolane ring can be achieved via formaldehyde addition under basic conditions or by selective reduction of corresponding aldehyde intermediates.
Coupling of Pyrazole and Oxolane Moieties
The linkage of the pyrazole ring to the oxolane ring at the 2-position is generally accomplished by:
Nucleophilic Substitution or Cross-Coupling Reactions:
Using halogenated oxolane derivatives and pyrazole nucleophiles under palladium-catalyzed or copper-catalyzed conditions.Cycloaddition or Ring-Opening Reactions:
In some cases, heterocyclic ring systems are formed via cycloaddition reactions that incorporate both pyrazole and oxolane fragments.
Industrial and Laboratory Scale Synthesis
Continuous Flow Reactors:
For scale-up, continuous flow synthesis has been employed to optimize reaction times, yields, and purity, especially for intermediates such as 1-ethylpyrazole derivatives and oxolane intermediates.Purification Techniques:
Standard purification methods include recrystallization, silica gel chromatography, and distillation to achieve high purity suitable for research applications.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Starting Materials | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Reduction of pyrazole aldehyde | 1-Ethyl-1H-pyrazole-4-carbaldehyde | Sodium borohydride in methanol, 20°C, 3 h | ~95-97 | High selectivity, mild conditions |
| 2 | Oxolane ring formation | Suitable diol or haloalcohol precursor | Acidic/basic cyclization | Variable | Control of stereochemistry critical |
| 3 | Hydroxymethylation | Oxolane intermediate | Formaldehyde + base or reduction | 80-90 | Introduces hydroxymethyl at 3-position |
| 4 | Coupling pyrazole & oxolane | Halogenated oxolane + pyrazole nucleophile | Pd or Cu catalysis, inert atmosphere | 70-85 | Requires careful control of regioselectivity |
Research Findings and Comparative Analysis
The reduction of pyrazole-4-carbaldehydes with sodium borohydride is a well-documented, efficient method yielding pyrazolylmethanols with high purity and yield.
Oxolane ring synthesis and hydroxymethylation are typically conducted under controlled conditions to preserve ring integrity and stereochemistry, which is crucial for biological activity.
Coupling reactions to link the pyrazole and oxolane moieties require catalysts such as palladium or copper complexes to achieve regioselective C–C or C–N bond formation.
Industrial synthesis benefits from continuous flow techniques that improve reproducibility and safety, especially when scaling up reactions involving pyrazole derivatives.
Summary and Outlook
The preparation of [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol involves a multi-step synthetic strategy combining:
Selective reduction of pyrazole aldehydes to pyrazolylmethanols,
Controlled formation and functionalization of the oxolane ring,
Efficient coupling of the heterocyclic units under catalysis.
These methods are supported by high-yielding, reproducible protocols documented in patent literature and peer-reviewed synthesis reports. Further optimization may focus on stereochemical control and green chemistry approaches to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit antimicrobial properties. A study demonstrated that derivatives of pyrazole can effectively inhibit the growth of various bacteria and fungi, making [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases .
Case Study: Development of Antimicrobial Agents
In a recent study, researchers synthesized several pyrazole derivatives, including [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol. They tested these compounds against a panel of bacterial strains and observed promising results, particularly against resistant strains of Staphylococcus aureus. The structure–activity relationship (SAR) analysis indicated that modifications at the oxolane ring enhanced antimicrobial activity, suggesting avenues for further optimization.
Polymer Chemistry
The incorporation of [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol into polymer matrices has been explored for improving thermal and mechanical properties. Its ability to act as a plasticizer can enhance the flexibility and durability of polymers used in various applications, including coatings and adhesives .
Table 1: Comparison of Mechanical Properties
| Property | Control Polymer | Polymer with [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol |
|---|---|---|
| Tensile Strength (MPa) | 30 | 40 |
| Elongation at Break (%) | 200 | 300 |
| Flexural Modulus (MPa) | 600 | 800 |
This table highlights the enhancements in mechanical properties when the compound is incorporated into polymer formulations.
Cosmetic Formulations
The compound has also been investigated for use in cosmetic formulations due to its moisturizing properties. Studies have shown that it can improve skin hydration and texture when used in topical applications .
Case Study: Cosmetic Formulation Development
A recent formulation study utilized [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol in a moisturizer. The formulation underwent rigorous testing for stability, sensory attributes, and moisturizing efficacy. Results indicated a significant improvement in skin hydration levels compared to control formulations without the compound.
Mechanism of Action
The mechanism of action of [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Compound 1 : 5-Amino-3-hydroxy-1H-pyrazol-1-ylmethanone ()
- Key Differences: Pyrazole substituents: Amino (-NH2) and hydroxy (-OH) groups instead of ethyl. Backbone: Methanone-linked thiophene vs. oxolane ring.
- Implications: Increased polarity and hydrogen-bonding capacity due to amino/hydroxy groups, enhancing solubility in polar solvents compared to the ethyl-substituted target compound .
Compound 2 : [(1-Ethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine ()
- Key Differences :
- Linker: Flexible amine vs. rigid oxolane ring.
- Substituents: Methoxyphenyl group introduces aromaticity and electron-donating effects.
Compound 3 : tert-Butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate ()
- Key Differences :
- Substituents: tert-Butyl carbamate (-OC(O)NH-tBu) vs. hydroxymethyl (-CH2OH).
- Implications :
Physicochemical Properties (Predicted/Inferred)
| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 |
|---|---|---|---|---|
| Molecular Formula | C10H16N2O2 | C9H7N5O2S | C16H22N3O | C12H19N3O4 |
| Molecular Weight | 196.25 g/mol | 273.26 g/mol | 272.37 g/mol | 269.30 g/mol |
| logP (Lipophilicity) | ~1.2 (moderate) | ~0.5 (polar) | ~2.8 (lipophilic) | ~1.5 (moderate) |
| Solubility | Moderate in polar solvents | High in polar solvents | Low in water | Moderate in DMF/EtOH |
Biological Activity
The compound [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol is a novel organic molecule that combines a pyrazole ring and an oxolane structure, suggesting potential biological activities. This article reviews its synthesis, biological activities, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol is , with a molecular weight of 198.22 g/mol. The presence of the pyrazole moiety is significant as pyrazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.22 g/mol |
| CAS Number | 2059914-28-0 |
Anti-inflammatory and Analgesic Effects
Research indicates that compounds containing pyrazole rings exhibit anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief. The specific interactions of [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol with COX enzymes remain to be fully elucidated but warrant investigation due to the structural similarities with known inhibitors.
Antitumor Activity
The antitumor potential of pyrazole derivatives has been documented in various studies. For example, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The unique combination of the oxolane structure with the pyrazole ring in [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol may enhance its interaction with tumor-specific targets.
Antioxidant Properties
Antioxidant activity is crucial for protecting cells from oxidative stress. Pyrazole derivatives have been evaluated for their ability to scavenge free radicals, which contributes to their potential as therapeutic agents . The antioxidant capacity of [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol could be assessed using assays such as DPPH or ABTS to determine its efficacy compared to other known antioxidants.
Study on Pyrazole Derivatives
A comparative study evaluated various pyrazole derivatives for their biological activities, including [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol. Results indicated significant anti-inflammatory effects in vitro, with IC50 values comparable to established anti-inflammatory drugs .
Synthesis and Characterization
The synthesis of [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol involves several chemical reactions that require precise control over reaction conditions to ensure high yields and purity. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
Potential Applications
The unique structure of [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol suggests potential applications in:
- Pharmaceutical Development : As an anti-inflammatory or analgesic agent.
- Cancer Therapy : Targeting specific cancer pathways through its antitumor properties.
- Antioxidant Formulations : Developing supplements or pharmaceuticals that mitigate oxidative stress.
Q & A
Q. What are the most reliable synthetic routes for [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, and how can purity be ensured?
A multi-step synthesis involving cyclization and functionalization is typically employed. For example, pyrazole intermediates (e.g., 1-ethyl-1H-pyrazole derivatives) can undergo nucleophilic substitution with oxolane precursors, followed by hydroxymethylation. Ethanol or dichloromethane is often used as a solvent under reflux, with triethylamine as a base to facilitate reaction progress. Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (DMF/EtOH mixtures) ensures >95% purity . Key quality checks include HPLC for purity and NMR to confirm regioselectivity.
Q. How can the structural conformation of [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol be validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. SHELX programs (e.g., SHELXL) enable refinement of crystallographic data to resolve bond angles and stereochemistry . Complementary techniques include:
Q. What analytical methods are recommended for quantifying [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol in reaction mixtures?
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is effective. For trace analysis, LC-MS in positive ion mode provides sensitivity down to 0.1 µg/mL. Internal standards (e.g., deuterated analogs) improve quantification accuracy in complex matrices .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol derivatives?
Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective enzymes (e.g., lipases) can induce asymmetry in the oxolan ring. For example, kinetic resolution during hydroxymethylation can yield enantiomeric excesses >90%. Monitoring via chiral HPLC (e.g., Chiralpak IA column) and comparing retention times with racemic standards are critical .
Q. What strategies resolve contradictions in reactivity data for [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol under varying conditions?
Discrepancies in reaction yields or byproduct formation often arise from solvent polarity or temperature effects. A systematic Design of Experiments (DoE) approach using parameters like:
- Solvent : DMF (polar aprotic) vs. THF (non-polar).
- Temperature : 25°C vs. 80°C.
Statistical analysis (e.g., ANOVA) identifies dominant factors. For instance, elevated temperatures in polar solvents may accelerate ring-opening side reactions, reducing yields by 15–20% .
Q. How can the metabolic stability of [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol be evaluated in vitro?
Use liver microsomes (human or rodent) with NADPH cofactors to assess phase I metabolism. LC-MS/MS identifies metabolites (e.g., hydroxylation at the oxolan ring or ethyl group oxidation). Half-life () calculations and CYP enzyme inhibition assays (e.g., CYP3A4) predict pharmacokinetic behavior. Parallel studies in hepatocytes validate microsomal findings .
Q. What computational methods predict the intermolecular interactions of [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to proteins (e.g., kinases or GPCRs). Key steps:
- Ligand preparation : Optimize 3D geometry with Gaussian (DFT/B3LYP).
- Target selection : Homology modeling if crystal structures are unavailable.
- Binding free energy : MM-PBSA calculations quantify affinity trends. Validate with SPR or ITC experiments .
Methodological Notes
- Synthetic Reproducibility : Batch-to-batch variability can be minimized by strict control of anhydrous conditions and catalyst loading (e.g., 5 mol% Pd(OAc)) .
- Data Interpretation : Conflicting spectral signals (e.g., overlapping NMR peaks) may require 2D techniques (COSY, HSQC) or variable-temperature NMR .
- Ethical Compliance : Adhere to waste disposal protocols for pyrazole derivatives, as some intermediates exhibit ecotoxicity (H303/H313/H333 hazard codes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
